3-Bromo-5-methyl-1,2,4-oxadiazole
Overview
Description
3-Bromo-5-methyl-1,2,4-oxadiazole is a research chemical . It is used in a variety of research applications and can be purchased in bulk quantities .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, including 3-Bromo-5-methyl-1,2,4-oxadiazole, has been reported in several studies . For example, one study reported the synthesis of 3-aryl-5-propyl-1,2,4-oxadiazole by manganese dioxide mediated oxidation of 3-aryl-5-propyl-4,5-dihydro-1,2,4,-oxadiazole .Molecular Structure Analysis
The molecular structure of 3-Bromo-5-methyl-1,2,4-oxadiazole is represented by the linear formula C3H3BrN2O . The InChI code for this compound is 1S/C3H3BrN2O/c1-2-5-3 (4)6-7-2/h1H3 .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazoles have been studied extensively . For instance, one study reported the in situ formation of an electrophilic nitrogen species that provides entry to the UmAS amidation pathway .Physical And Chemical Properties Analysis
3-Bromo-5-methyl-1,2,4-oxadiazole is a solid at room temperature . Its molecular weight is 162.97 .Scientific Research Applications
Anticancer Activity
1,2,4-Oxadiazole derivatives have been studied for their potential anticancer properties. Research suggests that these compounds can be synthesized and evaluated for their ability to inhibit cancer cell growth through various mechanisms, including molecular docking studies .
Anti-Trypanosomal Activity
These derivatives have also been explored for their anti-trypanosomal activity, particularly against Trypanosoma cruzi, which is responsible for Chagas disease. The mode of action is often studied using molecular docking followed by cytotoxicity evaluations .
Agricultural Applications
The broad spectrum of agricultural biological activities exhibited by 1,2,4-oxadiazole derivatives makes them candidates for developing new pesticides. They are researched for their efficacy in controlling plant diseases that threaten food security .
Mechanism of Action
Target of Action
1,2,4-oxadiazoles, a class of compounds to which 3-bromo-5-methyl-1,2,4-oxadiazole belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It’s worth noting that some 1,2,4-oxadiazoles have been studied for their interaction with trypanosoma cruzi cysteine protease cruzain using molecular docking . This suggests that 3-Bromo-5-methyl-1,2,4-oxadiazole might interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Given the potential anti-infective properties of 1,2,4-oxadiazoles , it can be inferred that this compound might interfere with the biochemical pathways of the infectious agents, leading to their inhibition or destruction.
Result of Action
Given the potential anti-infective properties of 1,2,4-oxadiazoles , it can be inferred that this compound might inhibit or destroy infectious agents at the molecular and cellular levels.
Action Environment
It’s worth noting that the compound is stored under an inert atmosphere and in a freezer under -20°c , suggesting that certain environmental conditions are necessary for its stability.
Safety and Hazards
Future Directions
The future directions for research on 1,2,4-oxadiazoles, including 3-Bromo-5-methyl-1,2,4-oxadiazole, involve further refinement of these compounds as anti-infective agents . The resistance to antibiotics has necessitated the development of new chemical entities to act against resistant microorganisms .
properties
IUPAC Name |
3-bromo-5-methyl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2O/c1-2-5-3(4)6-7-2/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STAIGPZGPQPXIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679760 | |
Record name | 3-Bromo-5-methyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-methyl-1,2,4-oxadiazole | |
CAS RN |
1228427-07-3 | |
Record name | 3-Bromo-5-methyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-5-methyl-1,2,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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